Differentiation by Molecular Properties: Total Polar Surface Area and Lipophilicity
The target compound exhibits a higher number of hydrogen bond acceptors (HBA=5) and a significantly lower computed LogP (2.5) compared to the non-nitrated analog 1-(phenylsulfonyl)indoline (HBA=3, LogP=3.2). This suggests the 5-nitro group dramatically increases polarity, which can improve aqueous solubility and reduce passive membrane permeability, a critical consideration for biological assays or where solubility is limiting [1][2].
| Evidence Dimension | Computed LogP (XLogP3-AA) and Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | LogP = 2.5; HBA = 5 |
| Comparator Or Baseline | 1-(Phenylsulfonyl)indoline (CAS 81114-41-2): LogP = 3.2; HBA = 3 |
| Quantified Difference | Delta LogP = -0.7; Delta HBA = +2 |
| Conditions | Computed properties by PubChem (release 2025.09.15) |
Why This Matters
The lower LogP and higher HBA of the nitro compound directly affect its behavior in partitioning, solubility, and chromatography, making it the correct choice when a more polar, less lipophilic indoline scaffold is needed.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2815853, 5-Nitro-1-(phenylsulfonyl)indoline. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/519056-50-9 (Accessed: 27 April 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 105936, 1-(Phenylsulfonyl)indoline. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/105936 (Accessed: 27 April 2026). View Source
